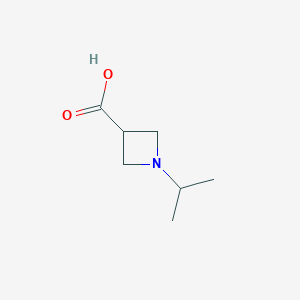

1-Isopropylazetidine-3-carboxylic acid

Description

Significance of Azetidine (B1206935) Scaffolds in Organic and Medicinal Chemistry

Azetidine scaffolds are four-membered nitrogen-containing heterocycles that have become increasingly important in organic and medicinal chemistry. Their significance stems from several key properties:

Conformational Rigidity: The strained four-membered ring of azetidine imparts a significant degree of conformational rigidity. In drug design, rigid molecules are often preferred as they can lead to higher binding affinity and selectivity for biological targets due to a lower entropic penalty upon binding. acs.org

Bioisosteric Replacement: Azetidines can serve as bioisosteres for other commonly used groups in drug molecules, such as gem-dimethyl groups or other small rings. This substitution can favorably modulate a compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability, without losing the desired biological activity.

Novel Chemical Space: The exploration of azetidine-containing molecules allows chemists to access novel chemical space, leading to the discovery of compounds with unique biological activities. nih.gov The development of synthetic methodologies to access functionalized azetidines has been an active area of research. nih.gov

The utility of the azetidine scaffold is evidenced by its presence in a number of biologically active compounds and approved drugs, demonstrating its value in the development of new therapeutic agents. nih.gov

Rationale for Investigating 1-Isopropylazetidine-3-carboxylic Acid as a Core Structure

The investigation of this compound as a core structure is predicated on the synergistic combination of its constituent parts: the azetidine-3-carboxylic acid core and the N-isopropyl group.

The N-isopropyl group is a common substituent in medicinal chemistry for several reasons:

Lipophilicity: The isopropyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability: The branched nature of the isopropyl group can sterically hinder metabolic enzymes, potentially increasing the metabolic stability and half-life of a drug candidate.

Steric Bulk: The size and shape of the isopropyl group can be crucial for fitting into the binding pockets of biological targets, potentially enhancing potency and selectivity.

Therefore, the combination of these features in this compound makes it an attractive building block for the synthesis of novel compounds with potentially improved pharmacological profiles.

Overview of Existing Research on Related Azetidine Carboxylic Acids

While specific studies on this compound are limited, a significant body of research exists for related azetidine carboxylic acids. This research provides a foundation for understanding the potential applications and synthetic strategies for the title compound.

One notable area of research is the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid . nih.gov The introduction of a fluorine atom can have profound effects on the properties of a molecule, including its pKa, metabolic stability, and binding interactions. The development of synthetic routes to this fluorinated analog highlights the interest in modifying the azetidine-3-carboxylic acid scaffold to fine-tune its properties. nih.gov

Furthermore, various studies have explored the synthesis and functionalization of azetidine-3-carboxylic acid derivatives for their potential as conformationally constrained analogs of naturally occurring amino acids and as building blocks in peptide synthesis. sigmaaldrich.com For instance, research has been conducted on the synthesis of azetidin-2-ylacetic acid derivatives as GABA uptake inhibitors. bldpharm.com

The synthesis of various substituted azetidines often involves multi-step sequences, starting from readily available precursors. nih.gov These synthetic efforts underscore the chemical tractability of the azetidine ring and the accessibility of a diverse range of derivatives for screening in drug discovery programs. The development of novel N-substituted azetidine amides as potent STAT3 inhibitors further illustrates the therapeutic potential of this compound class. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)8-3-6(4-8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMUGUGCWQHJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628786 | |

| Record name | 1-(Propan-2-yl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-28-9 | |

| Record name | 1-(1-Methylethyl)-3-azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Propan-2-yl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isopropylazetidine 3 Carboxylic Acid and Its Analogs

General Synthetic Approaches for Carboxylic Acid Moieties Applicable to 1-Isopropylazetidine-3-carboxylic Acid Precursors

Several classical methods for synthesizing carboxylic acids are applicable to precursors of the target molecule, such as (1-isopropylazetidin-3-yl)methanol (B13975798) or 1-isopropylazetidine-3-carbonitrile.

The oxidation of primary alcohols or aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. britannica.com This can be applied to a precursor like (1-isopropylazetidin-3-yl)methanol. A variety of oxidizing agents can accomplish this conversion, ranging from strong, stoichiometric reagents to more modern catalytic systems. britannica.comlibretexts.org

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and Jones reagent (chromic acid, H₂CrO₄, generated from CrO₃ and H₂SO₄) are effective for converting primary alcohols directly to carboxylic acids. britannica.comlibretexts.orgwikipedia.org Potassium dichromate(VI) (K₂Cr₂O₇) in acidic solution is also a common choice, where heating the reaction under reflux ensures the oxidation proceeds past the intermediate aldehyde stage to the final carboxylic acid. libretexts.org

More recent methods focus on catalytic and greener alternatives. For instance, a catalytic amount of CrO₃ with periodic acid (H₅IO₆) as the terminal oxidant can efficiently produce carboxylic acids from primary alcohols. organic-chemistry.org Other systems employ bismuth(III) oxide with aqueous tert-butyl hydroperoxide or iron nitrate (B79036) with TEMPO under an oxygen atmosphere, offering more environmentally benign conditions. organic-chemistry.org

Table 1: Comparison of Selected Oxidizing Agents for Primary Alcohol to Carboxylic Acid Conversion

| Reagent(s) | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Alkaline aqueous solution | Powerful, efficient | Can be difficult to control, harsh conditions, MnO₂ waste | libretexts.orgwikipedia.org |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Aqueous acetone (B3395972) | Strong, reliable | Toxic chromium waste, strongly acidic | libretexts.orgwikipedia.org |

| Potassium Dichromate (K₂Cr₂O₇), H₂SO₄ | Heat under reflux | Inexpensive, effective | Toxic chromium waste, requires heating | libretexts.org |

| Catalytic CrO₃, H₅IO₆ | Wet acetonitrile (B52724) (MeCN) | High yield, uses only catalytic CrO₃ | Still uses chromium, periodic acid is an expensive co-oxidant | organic-chemistry.org |

| Fe(NO₃)₃·9H₂O, TEMPO, O₂ | Room temperature | Uses air/O₂ as oxidant, mild conditions | Catalyst system can be complex | organic-chemistry.org |

This method builds the carboxylic acid by adding a carbon atom via the reaction of an organometallic reagent with carbon dioxide (CO₂), often in its solid form (dry ice). britannica.com For the synthesis of this compound, a precursor such as 3-halo-1-isopropylazetidine would first be converted into an organometallic species, like a Grignard or organolithium reagent.

The general process involves two main steps:

Formation of the Organometallic Reagent : An alkyl or aryl halide reacts with a metal, such as magnesium or lithium, to form the highly nucleophilic organometallic compound (e.g., RMgX or RLi). libretexts.orglibretexts.org

Carboxylation : The organometallic reagent performs a nucleophilic attack on the electrophilic carbon of CO₂. This forms a metal carboxylate salt (e.g., a halomagnesium carboxylate). libretexts.org Subsequent protonation with a strong aqueous acid liberates the final carboxylic acid. britannica.comlibretexts.org

While powerful, this method has limitations. The organometallic reagents are extremely strong bases and will be quenched by any acidic protons in the molecule, such as those from O-H or N-H bonds. libretexts.orglibretexts.org Organolithium reagents can sometimes react further, with a second equivalent attacking the carbonyl to form a geminal dianion, which upon workup can yield a ketone. organicchemistrytutor.com

The hydrolysis of a nitrile (R-C≡N) provides another route to a carboxylic acid, which also extends the carbon chain by one carbon. libretexts.org This pathway is particularly useful as it involves the stable nitrile intermediate, which can be formed via an Sₙ2 reaction between an alkyl halide and a cyanide salt (e.g., NaCN or KCN). jove.com For the target molecule, a precursor like 3-halo-1-isopropylazetidine could be converted to 1-isopropylazetidine-3-carbonitrile.

The hydrolysis itself can be performed under either acidic or basic conditions, typically requiring heat. chemguide.co.uk

Acid-Catalyzed Hydrolysis : The nitrile is heated under reflux with an aqueous acid like HCl or H₂SO₄. The nitrile's nitrogen is first protonated, making the carbon more electrophilic for attack by water. organicchemistrytutor.comlibretexts.org The reaction proceeds through an amide intermediate to yield the free carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukorganicchemistrytutor.com

Base-Catalyzed Hydrolysis : The nitrile is heated with an aqueous base such as NaOH. The strongly nucleophilic hydroxide (B78521) ion attacks the nitrile carbon directly. libretexts.org This also forms an amide intermediate. The final product is a carboxylate salt, which must be acidified in a separate step to produce the free carboxylic acid. jove.comchemguide.co.uk

Table 2: Comparison of Nitrile Hydrolysis Conditions

| Condition | Reagents | Intermediate | Final Product (before workup) | Key Features | Citations |

|---|---|---|---|---|---|

| Acidic | Dilute H₂SO₄ or HCl, Heat | Protonated amide | Carboxylic acid + Ammonium salt | Direct formation of the free acid. | chemguide.co.ukorganicchemistrytutor.com |

| Basic | NaOH or KOH, Heat | Amide | Carboxylate salt + Ammonia | Requires a final acidification step to yield the free acid. | jove.comchemguide.co.uk |

Strategies for the Construction of the Azetidine (B1206935) Ring System

Directly forming the four-membered azetidine ring is often the most challenging aspect of the synthesis due to inherent ring strain.

Cycloaddition reactions offer a powerful method for rapidly assembling cyclic structures. The [2+2] cycloaddition is particularly relevant for forming four-membered rings. The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is one of the most direct ways to synthesize functionalized azetidines. rsc.orgmagtech.com.cn Recent advances have enabled this reaction using visible light and a photocatalyst, allowing for milder conditions. chemrxiv.org To form a precursor for this compound, one could envision a reaction between an N-isopropyl-substituted imine and an alkene bearing a carboxylate or a masked carboxylate group.

Another prominent [2+2] cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to produce a β-lactam (azetidin-2-one). mdpi.com These β-lactams are valuable synthetic intermediates that can be further modified; for instance, reduction of the lactam carbonyl can lead to the corresponding azetidine. magtech.com.cn

Ring contraction provides an elegant, though less direct, route to strained rings from more readily available larger rings. A notable strategy for producing α-carbonylated N-sulfonylazetidines involves the ring contraction of α-bromo N-sulfonylpyrrolidinones (five-membered rings). nih.govrsc.org

This process includes several key steps:

Synthesis of the Precursor : An N-sulfonyl-2-pyrrolidinone is prepared from readily available starting materials.

α-Bromination : The pyrrolidinone is selectively monobrominated at the α-position to the carbonyl group.

One-Pot Addition and Ring Contraction : The α-bromo N-sulfonylpyrrolidinone is treated with a nucleophile (such as an alcohol or aniline) in the presence of a base like potassium carbonate. This triggers a cascade involving nucleophilic addition and a Favorskii-type rearrangement, resulting in the contraction of the five-membered ring to a four-membered azetidine ring with a carbonyl-containing substituent at the 3-position. nih.gov

This method is robust and allows for the efficient incorporation of various functional groups, yielding N-sulfonylazetidine-3-carboxylate esters, which are direct precursors to compounds like this compound after N-desulfonylation and introduction of the isopropyl group. nih.gov

Stereoselective Synthesis of this compound and its Chiral Derivatives

Creating chiral molecules with high enantiomeric purity is a central goal of modern organic synthesis. For a molecule like this compound, the stereocenter at the C3 position is critical for its potential biological activity. Several strategies can be employed to achieve this stereocontrol.

The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. wikipedia.org These compounds serve as versatile starting materials for the synthesis of complex chiral molecules, preserving the original stereochemistry throughout the reaction sequence. wikipedia.org For instance, chiral azetidine-2-carboxylic acid, a naturally occurring compound itself, and its derivatives can be synthesized from chiral precursors. nih.gov

An alternative strategy involves the temporary use of a chiral auxiliary. This is a chiral molecule that is covalently attached to an achiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. A notable example is the use of chiral tert-butanesulfinamide as an auxiliary to achieve high levels of stereoselectivity in the synthesis of C-2 substituted azetidines. rsc.org This approach has been successfully applied on a gram scale, demonstrating its practicality. acs.org A general approach could involve reacting an achiral precursor with a chiral auxiliary (like an (R)- or (S)-sulfinamide), performing the key bond-forming reactions to create the chiral center, cyclizing to form the azetidine ring, and finally cleaving the auxiliary to yield the enantioenriched product. rsc.orgacs.org

Table 1: Examples of Chiral Pool and Auxiliary Precursors

| Precursor Type | Example | Application in Chiral Synthesis |

|---|---|---|

| Chiral Pool | L-(+)-Methionine | Used as a starting material for the multi-step synthesis of a chiral azetidine ring. researchgate.net |

| Chiral Pool | (S)-Azetidinecarboxylic acid | Serves as a foundational building block for more complex chiral azetidine derivatives. researchgate.net |

Asymmetric catalysis, using either small organic molecules (organocatalysis) or transition metal complexes, offers a highly efficient means of producing chiral compounds. rsc.orgdocumentsdelivered.com These methods are paramount for synthesizing α-stereogenic carboxylic acids and their derivatives. rsc.orgdocumentsdelivered.com

Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids or specially designed carboxylic acids, have emerged as powerful organocatalysts. researchgate.netrsc.org They can activate substrates through hydrogen bonding or protonation, creating a chiral environment that directs the approach of a reactant to one face of a molecule over the other. rsc.orgnih.gov This strategy is effective for a wide range of enantioselective transformations. rsc.orgresearchgate.net

Metal Catalysis: Transition metal complexes featuring chiral ligands are widely used for asymmetric synthesis. Metals such as palladium, rhodium, cobalt, and iridium can be combined with chiral ligands to catalyze enantioselective C-H functionalization, hydrogenations, or allylation reactions. rsc.orgacs.orgacs.org For example, palladium complexes have been used in the asymmetric allylic amination to form chiral azetidines. rsc.org The combination of an achiral metal catalyst with a chiral carboxylic acid has also proven to be a successful system for the selective cleavage and functionalization of C-H bonds to create chiral molecules. acs.org

Table 2: Selected Asymmetric Catalytic Methods for Chiral Carboxylic Acid Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Key Feature |

|---|---|---|---|

| Organocatalyst | Chiral Phosphoric Acids | Asymmetric functionalization of carboxylic acid precursors | Activates substrates via hydrogen bonding, creating a defined chiral pocket. nih.gov |

| Organocatalyst | Axially Chiral Dicarboxylic Acids | Asymmetric Mannich additions | Provides a unique chiral environment due to a large dihedral angle. rsc.org |

| Metal Catalyst | Pd(OAc)₂ with Chiral Ligand | Asymmetric Allylic Amination | Enables enantioselective formation of the azetidine ring from an acyclic precursor. rsc.org |

Biocatalysis, the use of natural enzymes to perform chemical transformations, is a powerful tool for preparing chiral intermediates for pharmaceuticals. nih.gov Enzymes operate with high stereospecificity under mild reaction conditions.

Two primary enzymatic strategies are applicable to the synthesis of chiral precursors for azetidine systems:

Kinetic Resolution: In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For example, lipases are commonly used for the resolution of racemic alcohols or esters, which could be precursors to the azetidine ring. nih.gov

Asymmetric Synthesis: An enzyme can convert an achiral substrate directly into a single chiral product. For example, dehydrogenases can perform stereoselective reductive amination of a keto acid to produce a chiral amino acid. Phenylalanine dehydrogenase from T. intermedius has been used to synthesize (S)-2-amino-5-(1,3-dioxolan-2-yl)-pentanoic acid, demonstrating the utility of this approach for creating non-canonical amino acids. nih.gov Similarly, aminotransferases can be used to install an amino group stereoselectively. nih.gov

These enzymatic methods can be used to prepare key chiral fragments that are then converted into the final this compound molecule through conventional chemical steps.

Derivatization Strategies for the Carboxylic Acid Functionality of this compound

The carboxylic acid group is a versatile functional handle that can be readily converted into other functional groups, most commonly esters and amides. These derivatives are often prepared to modulate a molecule's properties or to link it to other molecular fragments.

The conversion of a carboxylic acid to an ester (esterification) or an amide (amidation) is a fundamental transformation in organic synthesis. libretexts.org

Ester Formation: Esters are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification). This is a reversible equilibrium-driven process. libretexts.org Alternatively, the carboxylate can be reacted with an alkyl halide in an Sₙ2 reaction.

Amide Formation: Amide bond formation is one of the most important reactions, particularly in medicinal chemistry and peptide synthesis. The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically "activated" first. This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. The activated intermediate then readily reacts with an amine (primary or secondary) to form the corresponding amide bond. libretexts.orgyoutube.com

Commonly used coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). These reactions are often performed with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions.

Table 3: Common Reagents for Amide and Ester Formation

| Transformation | Reagent Class | Specific Reagent(s) | Role |

|---|---|---|---|

| Amide Formation | Carbodiimides | EDCI, DCC | Activates the carboxylic acid to facilitate nucleophilic attack by an amine. |

| Amide Formation | Additives | HOBt, DMAP | Used with coupling agents to increase reaction rates and prevent side reactions. |

| Ester Formation | Acid Catalysis | H₂SO₄, HCl | Catalyzes the reaction between a carboxylic acid and an alcohol (Fischer Esterification). |

Chemical Derivatization for Analytical and Biological Applications

The carboxylic acid moiety of this compound is a prime site for chemical derivatization to generate a diverse range of analogs with tailored properties for both analytical detection and biological evaluation. These modifications can enhance potency, modulate pharmacokinetics, or introduce reporter groups for analytical studies.

The primary methods for derivatizing the carboxyl group are the formation of esters and amides. These reactions typically proceed via the activation of the carboxylic acid, followed by nucleophilic attack by an alcohol or an amine.

Esterification and Amidation Reactions:

Standard coupling reagents are employed to facilitate the formation of ester and amide derivatives of this compound. For instance, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), can be used to form an active ester intermediate. This intermediate readily reacts with a wide array of alcohols or amines to yield the corresponding ester or amide.

A variety of alcohols, from simple alkyl alcohols to more complex polyfunctional molecules, can be used to generate a library of esters. Similarly, a diverse set of primary and secondary amines can be coupled to the carboxylic acid, leading to a wide range of amide derivatives. These derivatives are crucial for probing structure-activity relationships (SAR) in drug discovery programs. For example, the synthesis of amide derivatives of related N-substituted azetidine-3-carboxylic acids has been explored in the development of novel therapeutic agents.

The table below illustrates the types of derivatives that can be generated from this compound, based on established synthetic protocols for related compounds.

| Derivative Type | Reagents and Conditions | Potential Applications |

| Methyl Ester | Methanol, SOCl₂ or (COCl)₂; or CH₃I, K₂CO₃ | Intermediate for further functionalization, analytical standard |

| Ethyl Ester | Ethanol, H₂SO₄ (catalytic), reflux | Prodrug development, intermediate for synthesis |

| Benzyl Ester | Benzyl bromide, base (e.g., Cs₂CO₃), DMF | Protecting group, intermediate for peptide synthesis |

| Amides | Primary/Secondary Amine, EDAC, HOBt, DMF | Bioisosteric replacement for carboxylic acid, SAR studies |

| Hydroxamic Acid | Hydroxylamine, coupling agent (e.g., HATU) | Metal chelation, enzyme inhibition |

Interactive Data Table: Representative Derivatization Reactions of N-Substituted Azetidine-3-Carboxylic Acids

| Starting Material | Reagent | Product | Application/Significance |

| N-Boc-azetidine-3-carboxylic acid | Benzylamine, HBTU, DIPEA | N-Benzyl-N'-Boc-azetidine-3-carboxamide | Precursor for biologically active compounds |

| N-Trityl-azetidine-3-carboxylic acid | Methanol, H₂SO₄ | Methyl N-tritylazetidine-3-carboxylate | Intermediate for further synthetic transformations |

| N-Benzhydryl-azetidine-3-carboxylic acid | Ethylamine, PyBOP | N-Ethyl-N'-benzhydryl-azetidine-3-carboxamide | Exploration of SAR for receptor binding |

This table presents examples of derivatization on analogous N-protected azetidine-3-carboxylic acids to illustrate the chemical feasibility on the 1-isopropyl analog.

For analytical purposes, derivatization is often employed to enhance the detectability of the molecule. For instance, the attachment of a chromophore or fluorophore to the carboxylic acid can significantly improve its response in UV-Vis or fluorescence-based detection methods in liquid chromatography. nih.gov

Regioselective Functionalization of the Azetidine Nitrogen (N-alkylation/functionalization)

While the starting material of interest is this compound, the principles of regioselective functionalization of the azetidine nitrogen are best understood by considering the synthesis of this compound and its analogs from a common precursor, azetidine-3-carboxylic acid or its esters. The nitrogen atom of the azetidine ring is a nucleophilic center that can be selectively functionalized, most commonly through N-alkylation or N-acylation reactions.

N-Alkylation:

The introduction of the isopropyl group onto the azetidine nitrogen of a suitable precursor, such as an ester of azetidine-3-carboxylic acid, is a key step in the synthesis of the title compound. This is typically achieved through reductive amination or direct alkylation.

Reductive Amination: This method involves the reaction of an azetidine-3-carboxylic acid ester with acetone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This is a highly efficient and regioselective method for introducing the isopropyl group.

Direct Alkylation: Alternatively, direct alkylation of the azetidine nitrogen with an isopropyl halide (e.g., 2-iodopropane (B156323) or 2-bromopropane) in the presence of a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) can be employed. The choice of solvent and base is critical to ensure selective N-alkylation and avoid quaternization of the nitrogen or other side reactions.

The table below outlines common N-functionalization reactions applicable to the synthesis of this compound and its analogs.

| Reaction Type | Reagents and Conditions | Resulting Moiety on Nitrogen |

| Reductive Amination | Acetone, NaBH(OAc)₃, DCE | Isopropyl |

| Direct Alkylation | 2-Bromopropane, K₂CO₃, CH₃CN | Isopropyl |

| N-Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | Acetyl |

| N-Sulfonylation | Tosyl chloride, pyridine | Tosyl |

| Michael Addition | Acrylonitrile, base | 2-Cyanoethyl |

Interactive Data Table: Examples of Regioselective N-Functionalization of Azetidine-3-Carboxylic Acid Esters

| Starting Material | Reagents | Product | Significance |

| Ethyl azetidine-3-carboxylate | Acetone, Ti(OiPr)₄, NaBH₄ | Ethyl 1-isopropylazetidine-3-carboxylate | Direct precursor to the title compound |

| Methyl azetidine-3-carboxylate | Benzyl bromide, K₂CO₃ | Methyl 1-benzylazetidine-3-carboxylate | Synthesis of N-benzylated analogs |

| tert-Butyl azetidine-3-carboxylate | Acrylamide, t-BuOK | tert-Butyl 1-(2-carbamoylethyl)azetidine-3-carboxylate | Introduction of a functionalized alkyl chain |

This table provides illustrative examples of N-functionalization on the parent azetidine-3-carboxylic acid ester scaffold, demonstrating the methods used to synthesize N-substituted derivatives like the 1-isopropyl analog.

The ability to selectively functionalize both the carboxylic acid and the azetidine nitrogen provides a powerful toolkit for the synthesis of a vast library of this compound analogs. These strategies are fundamental in the exploration of this privileged scaffold for the development of new chemical entities with potential therapeutic applications.

Advanced Spectroscopic and Chromatographic Characterization of 1 Isopropylazetidine 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For 1-Isopropylazetidine-3-carboxylic acid, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift, often in the range of 10-12 ppm, due to strong deshielding and hydrogen bonding. The protons on the carbon adjacent to the carboxylic acid absorb in the 2-3 ppm region. The protons of the azetidine (B1206935) ring and the isopropyl group can be assigned based on their characteristic chemical shifts and coupling patterns (multiplicity).

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the assignments made from 1D spectra. A COSY spectrum shows correlations between coupled protons (e.g., between the methine and methyl protons of the isopropyl group), while an HSQC spectrum correlates each proton with its directly attached carbon atom, providing definitive C-H connectivity.

Representative NMR Data: While specific spectra depend on the solvent and experimental conditions, the following tables present expected chemical shifts for this compound based on established principles.

Table 1: Representative ¹H NMR Data for this compound (Predicted for CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.5 | br s | 1H | -COOH |

| ~3.8-4.0 | m | 1H | CH (Azetidine, C3) |

| ~3.5-3.7 | m | 2H | CH₂ (Azetidine, C4) |

| ~3.2-3.4 | m | 2H | CH₂ (Azetidine, C2) |

| ~2.8-3.0 | sept | 1H | CH (Isopropyl) |

Table 2: Representative ¹³C NMR Data for this compound (Predicted for CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~175 | C=O (Carboxylic Acid) |

| ~58 | CH (Isopropyl) |

| ~55 | CH₂ (Azetidine, C2/C4) |

| ~53 | CH₂ (Azetidine, C2/C4) |

| ~35 | CH (Azetidine, C3) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and confirming the molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the elemental composition.

For this compound (Molecular Formula: C₇H₁₃NO₂, Molar Mass: 143.18 g/mol ), the molecular ion peak [M]⁺ or, more commonly, the protonated molecular ion [M+H]⁺ in electrospray ionization (ESI), would be observed at m/z 143 or 144, respectively.

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Carboxylic acids are known to undergo characteristic fragmentation pathways, such as the loss of a hydroxyl radical (M-17) or the entire carboxyl group (M-45). The fragmentation of the azetidine ring and the loss of the isopropyl substituent also produce diagnostic peaks.

Key Fragmentation Pathways:

[M+H]⁺ → [M+H - H₂O]⁺: Loss of water from the protonated molecule.

[M+H]⁺ → [M+H - COOH]⁺: Loss of the carboxylic acid group (decarboxylation).

[M+H]⁺ → [M+H - C₃H₇]⁺: Loss of the isopropyl group.

Alpha-cleavage: Breakage of the bonds adjacent to the nitrogen atom, leading to the opening of the azetidine ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Identity of Loss |

|---|---|---|

| 144 | [C₇H₁₄NO₂]⁺ | [M+H]⁺ |

| 126 | [C₇H₁₂NO]⁺ | Loss of H₂O |

| 100 | [C₅H₁₀N]⁺ | Loss of CO₂ |

| 99 | [C₆H₁₁O₂]⁺ | Loss of C₃H₇ (Isopropyl) |

Chromatographic Purity and Enantiomeric Excess Determination (HPLC, GC)

Chromatographic methods are indispensable for assessing the purity of a chemical compound and, for chiral molecules, for determining the ratio of enantiomers (enantiomeric excess, ee).

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its high polarity and low volatility, which can lead to poor peak shape and thermal degradation. Therefore, derivatization is typically required. The carboxylic acid is often converted into a more volatile ester, such as a methyl or ethyl ester, prior to GC analysis. This method is effective for assessing the purity of the derivatized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis of non-volatile compounds like this compound.

Purity Determination: Reversed-phase HPLC (RP-HPLC) using a C18 column is a standard method for purity analysis. A mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acidic modifier (like formic acid or trifluoroacetic acid) to ensure good peak shape, is used. Detection is typically performed with a UV detector, although the carboxyl group itself is a weak chromophore. Derivatization with a UV-active or fluorescent tag can be employed for trace-level detection.

Enantiomeric Excess (ee) Determination: Since this compound is a chiral molecule, determining its enantiomeric purity is crucial. This is achieved using chiral HPLC. The most direct approach involves a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose. Alternatively, the carboxylic acid can be derivatized with a chiral reagent to form a pair of diastereomers, which can then be separated on a standard achiral HPLC column.

Table 4: Typical Chromatographic Conditions

| Technique | Purpose | Column Type | Typical Mobile Phase | Detection |

|---|---|---|---|---|

| HPLC | Purity | Reversed-Phase C18 | Acetonitrile/Water + 0.1% Formic Acid (Gradient) | UV (210 nm) |

| Chiral HPLC | Enantiomeric Excess | Chiral Stationary Phase (e.g., Cellulose-based) | Hexane/Isopropanol + 0.1% Trifluoroacetic Acid (Isocratic) | UV (210 nm) |

| GC | Purity (after derivatization) | Capillary (e.g., DB-5) | - | Flame Ionization (FID) |

Biological Evaluation and Medicinal Chemistry Applications of 1 Isopropylazetidine 3 Carboxylic Acid Derivatives

Assessment of Biological Activities and Pharmacological Profiles

The biological activities and pharmacological profiles of azetidine (B1206935) derivatives are assessed through a variety of methods to determine their therapeutic potential.

In Vitro and In Vivo Bioassays for Therapeutic Efficacy

The therapeutic efficacy of novel compounds is initially evaluated using in vitro assays, which are experiments conducted in a controlled environment outside of a living organism, such as in a test tube or culture dish. These assays are crucial for determining a compound's preliminary activity and mechanism of action. For instance, in the evaluation of azetidine derivatives as potential GABA uptake inhibitors, in vitro bioassays are used to measure their affinity for the GABA transporters GAT-1 and GAT-3. acs.orgnih.gov This is often determined by measuring the concentration of the compound required to inhibit 50% of the transporter activity (IC50).

Following promising in vitro results, compounds are then tested in vivo, within a living organism, to understand their effects in a more complex biological system. For example, novel azetidine-based triple reuptake inhibitors have been evaluated in vivo using the forced swim test in mice to assess their antidepressant-like activity. ambeed.com Similarly, the anti-inflammatory and analgesic activities of new heteroaryl carboxylic acid derivatives have been screened in animal models. nih.gov

Table 1: Examples of In Vitro and In Vivo Bioassays for Azetidine and Related Carboxylic Acid Derivatives

| Assay Type | Purpose | Example Compound Class | Key Findings |

| In Vitro | |||

| Radioligand Binding Assay | To determine binding affinity to a specific receptor (e.g., NMDA receptors). | Azetidine-2,3-dicarboxylic acids | L-trans-ADC showed the highest affinity for NMDA receptors. nih.gov |

| Enzyme Inhibition Assay | To measure the inhibitory potency against a target enzyme (e.g., STAT3). | (R)-azetidine-2-carboxamides | Sub-micromolar inhibitory potencies against STAT3. acs.orgnih.gov |

| Cell Proliferation Assay (MTT) | To assess the cytotoxic effect on cancer cell lines. | Indole-3-carboxylic acid derivatives | Significant cytotoxic effect on MCF-7 breast cancer cells. |

| In Vivo | |||

| Forced Swim Test (Mouse) | To evaluate antidepressant activity. | 3-substituted azetidine derivatives | Significant reduction in immobility time, indicating antidepressant-like effects. ambeed.com |

| Carrageenan-induced Paw Edema (Rat) | To assess anti-inflammatory activity. | Heteroaryl carboxylic acid derivatives | Inhibition of paw edema, demonstrating anti-inflammatory properties. nih.gov |

| Antihistaminic Activity (Guinea Pig) | To determine bronchorelaxant effect. | 1,8-naphthyridine-3-carboxylic acid analogues | Promising bronchorelaxant effects observed. researchgate.net |

This table presents data for related azetidine and carboxylic acid derivatives to illustrate common bioassay methodologies, as specific data for 1-Isopropylazetidine-3-carboxylic acid derivatives is not available.

Mechanistic Investigations of Cellular and Molecular Interactions

Understanding the mechanism of action at the cellular and molecular level is fundamental to drug development. For azetidine-containing compounds, these investigations often involve a combination of experimental and computational techniques. For example, in the study of azetidine-based STAT3 inhibitors, electrophoretic mobility shift assays (EMSA) are used to confirm that the compounds directly inhibit the DNA-binding activity of the STAT3 protein. acs.orgnih.gov Further mechanistic insights can be gained through techniques like isothermal titration calorimetry (ITC), which can confirm high-affinity binding to the target protein. nih.gov

Molecular docking studies are computational methods used to predict the binding mode of a small molecule to the active site of a target protein. researchgate.net This approach has been used to understand the interactions of 1,8-naphthyridine-3-carboxylic acid analogues with the H1 receptor. researchgate.net For azetidine-2-carboxylic acid, which is formed through an intramolecular cyclization of S-adenosylmethionine (SAM), mechanistic studies have combined structural biology, biochemical assays, and quantum mechanical calculations to elucidate the catalytic process. nih.gov These studies reveal that the enzyme positions the substrate in a way that facilitates the unusual ring-forming reaction. nih.gov

Enzyme and Receptor Target Modulation by this compound Analogs

While specific data on this compound analogs is unavailable, the azetidine scaffold has been incorporated into molecules designed to modulate various enzymes and receptors.

Inhibition of Key Enzymes (e.g., β-lactamases, other relevant enzymes)

The emergence of bacterial resistance to β-lactam antibiotics, largely due to the production of β-lactamase enzymes, is a major global health concern. mdpi.com Consequently, the development of β-lactamase inhibitors is a critical area of research. While clavulanic acid, sulbactam, and tazobactam (B1681243) are clinically used inhibitors, they are primarily effective against Class A β-lactamases. mdpi.comdovepress.com There is a pressing need for new inhibitors with broader activity.

Patents have been filed for 2-oxo-1-azetidine sulfonic acid derivatives as potent inhibitors of β-lactamases, particularly Class C cephalosporinases. google.comgoogleapis.com These compounds are designed to be used in combination with β-lactam antibiotics to restore their efficacy against resistant bacteria. google.comnih.gov More recently, azetidinimines have been reported as a novel class of non-covalent, broad-spectrum β-lactamase inhibitors with activity against clinically important carbapenemases like KPC-2 (Class A), NDM-1 (Class B), and OXA-48 (Class D). nih.gov

Receptor Agonism/Antagonism Studies (e.g., Angiotensin II Receptor 1, TGR5, Estrogen Receptors)

The azetidine scaffold has been explored in the design of ligands for various G-protein coupled receptors (GPCRs) and nuclear receptors.

Angiotensin II Receptor 1 (AT1R): Antagonists of the AT1 receptor are a major class of antihypertensive drugs. google.com The development of these drugs, such as Losartan, often involves the use of a carboxylic acid or a bioisosteric replacement like a tetrazole ring to mimic key interactions of the natural ligand, Angiotensin II. mdpi.comnih.gov While specific this compound derivatives have not been reported as AT1R antagonists, the exploration of novel scaffolds for AT1R antagonism is an active area of research, employing computational methods like pharmacophore modeling and molecular docking to identify new potential drug candidates. google.com

TGR5 (GPBAR1): TGR5 is a G-protein coupled bile acid receptor that has emerged as a therapeutic target for metabolic and inflammatory diseases. dovepress.comnih.gov Activation of TGR5 can stimulate the release of glucagon-like peptide-1 (GLP-1), improve glucose homeostasis, and reduce inflammation. mdpi.comdovepress.comnih.gov The discovery of agonists for this receptor has been a focus of research, leading to the identification of various small molecules, including some that incorporate an azetidine ring. For example, trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides have been developed as potent and orally bioavailable TGR5 agonists. nih.gov

Estrogen Receptors (ERα and ERβ): Selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) are important therapies for hormone-receptor-positive breast cancer. nih.gov The design of these molecules often involves scaffolds that can position functional groups to achieve the desired agonist or antagonist activity in different tissues. researchgate.netgoogle.com The azetidine ring has been incorporated into the side chains of some SERDs to optimize their pharmacological properties. nih.gov For instance, replacing a piperidine (B6355638) group with an azetidine in certain benzothiophene-based SERDs has been explored to enhance their covalent binding to the estrogen receptor. nih.gov

Role of this compound as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. researchgate.net The azetidine ring is considered a privileged scaffold due to its unique structural properties. ambeed.comchemimpex.com It provides a balance of conformational rigidity and stability, which can be advantageous in drug design. ambeed.com

The incorporation of an azetidine ring can introduce a three-dimensional character to a molecule, which is increasingly recognized as important for achieving target selectivity and favorable physicochemical properties. The azetidine-3-carboxylic acid moiety, in particular, can serve as a conformationally constrained analog of natural amino acids like GABA and β-alanine, which has been exploited in the development of GABA uptake inhibitors. nih.govresearchgate.net Furthermore, azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including as anticancer agents, antidepressants, and treatments for neurological disorders. acs.orgambeed.comchemimpex.com The versatility of the azetidine scaffold underscores its importance in medicinal chemistry and its potential as a core element in the design of novel therapeutic agents.

Utility as a Synthetic Intermediate for Complex Molecule Construction

The four-membered azetidine ring is a valuable heterocyclic motif in medicinal chemistry, offering a unique three-dimensional structure that can impart favorable physicochemical properties to bioactive molecules. enamine.net this compound serves as a specialized building block in organic synthesis, providing a rigid scaffold for the construction of more complex molecular architectures. The carboxylic acid functional group is a versatile handle for a variety of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol. The isopropyl group on the nitrogen atom provides steric bulk and modulates the electronic properties of the ring, which can influence the reactivity and conformational preference of the molecule.

The inherent ring strain of the azetidine core makes it not only a stable scaffold but also a reactive intermediate under certain conditions, allowing for ring-opening reactions to access different chemical space. Chemists can leverage the bifunctional nature of this compound—containing both a secondary amine (after potential de-isopropylation) and a carboxylic acid—to introduce this constrained motif into larger molecules. technologynetworks.com Its application as a synthetic intermediate is particularly relevant in the creation of compound libraries for drug discovery, where structural diversity and novelty are highly sought after. technologynetworks.comsciencedaily.com The synthesis of derivatives often starts from commercially available precursors, undergoing multi-step sequences to yield the desired functionalized azetidine core, which can then be elaborated into more complex target molecules. nih.gov

Development of Novel Therapeutic Agents based on the Azetidine Core

The azetidine scaffold is increasingly recognized as a "privileged" structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. enamine.netlifechemicals.com Its incorporation into a molecule can lead to improved properties such as metabolic stability, solubility, and cell permeability, while also providing a fixed orientation for pharmacophoric groups, which can enhance binding affinity to biological targets. enamine.net The development of novel therapeutic agents frequently utilizes azetidine-containing building blocks to explore new areas of chemical space. sciencedaily.comlifechemicals.com

Azetidines are particularly prominent in the development of treatments for neurological diseases, including Parkinson's disease and attention deficit disorder. technologynetworks.comsciencedaily.com The rigid nature of the azetidine ring helps to limit the conformational flexibility of a drug molecule, which can lead to higher selectivity and potency. enamine.net The nitrogen atom within the ring can act as a key interaction point with biological targets. sciencedaily.com Medicinal chemists design and synthesize libraries of diverse azetidine-based compounds to screen for biological activity against various diseases. technologynetworks.comnih.gov The substitution pattern on the azetidine ring, such as the isopropyl group and carboxylic acid in this compound, is crucial for tuning the pharmacological profile of the resulting therapeutic agent. nih.gov

Design and Application of Peptidomimetics Incorporating this compound

Rationale for Peptidomimetic Design from Natural Peptides

Natural peptides are involved in a vast array of physiological processes and often serve as excellent starting points for drug discovery due to their high potency and selectivity for their biological targets. mdpi.comnih.gov However, the therapeutic use of natural peptides is often hampered by several significant drawbacks, including poor metabolic stability due to rapid degradation by proteases, low oral bioavailability, and a short in vivo half-life. nih.govmdpi.comnih.gov

Peptidomimetics are designed to overcome these limitations. nih.gov They are molecules that mimic the structure and function of natural peptides but are modified to have improved drug-like properties. nih.govtandfonline.com By making strategic chemical modifications, such as altering the peptide backbone or incorporating unnatural amino acids, researchers can create peptide analogues with enhanced resistance to enzymatic degradation, improved stability, and better pharmacokinetic profiles. nih.govtandfonline.com The goal of peptidomimetic design is to retain the desired biological activity of the parent peptide while engineering a more robust and therapeutically viable molecule. tandfonline.com

| Feature | Natural Peptides | Peptidomimetics |

| Stability | Low (prone to proteolysis) | High (resistant to enzymatic degradation) |

| Bioavailability | Generally poor | Can be improved through modification |

| Half-life | Short | Extended |

| Selectivity | High | High (designed to retain target specificity) |

| Structure | Flexible | Conformationally constrained |

Incorporation of this compound as a Non-Canonical Amino Acid

One of the most effective strategies in peptidomimetic design is the incorporation of non-canonical amino acids (ncAAs) into a peptide sequence. mdpi.comnih.gov These are amino acids that are not one of the 20 proteinogenic amino acids. This compound is an example of a cyclic, non-canonical amino acid. semanticscholar.org When incorporated into a peptide chain, it replaces a standard amino acid, introducing a constrained, four-membered ring into the backbone.

The incorporation of ncAAs like this compound is achieved through solid-phase peptide synthesis (SPPS), where the protected amino acid is coupled to the growing peptide chain. nih.gov The azetidine ring acts as a rigid spacer, forcing the peptide backbone into a specific conformation. This conformational constraint can be highly beneficial, as it can lock the peptidomimetic into its bioactive conformation, leading to increased receptor affinity and selectivity. enamine.net The isopropyl group on the nitrogen atom further influences the local conformation and can contribute to steric interactions with the target receptor. The use of such building blocks allows for the creation of novel peptide structures with unique properties that are not accessible with the standard set of amino acids. nih.gov

Impact of this compound on Peptidomimetic Stability and Biological Activity

The inclusion of this compound into a peptide sequence can have a profound impact on the resulting peptidomimetic's stability and biological activity. The non-natural structure of the azetidine ring makes the adjacent peptide bonds resistant to cleavage by proteases, which significantly enhances the metabolic stability and duration of action of the peptidomimetic. nih.govnih.gov

| Parameter | Effect of Incorporating this compound | Rationale |

| Proteolytic Stability | Increased | The non-natural azetidine structure is not recognized by proteases. nih.gov |

| Conformational Rigidity | Increased | The four-membered ring restricts bond rotation in the peptide backbone. enamine.net |

| Receptor Binding Affinity | Potentially Increased | Pre-organization of the pharmacophore can lead to more favorable binding. enamine.net |

| Biological Activity | Modulated | The constrained conformation can enhance or alter the interaction with the target. |

| Selectivity | Potentially Increased | A more defined structure can lead to more specific interactions with the target receptor. |

Structure Activity Relationship Sar Investigations of 1 Isopropylazetidine 3 Carboxylic Acid Analogs

Systematic Modification of the Isopropyl Group and its Influence on Biological Potency

The substituent at the azetidine (B1206935) nitrogen plays a pivotal role in modulating biological activity, often by influencing how the molecule fits into a target's binding pocket or by altering its physicochemical properties. While systematic studies directly comparing a series of N-alkyl chains (e.g., methyl, ethyl, isopropyl) on the 1-azetidine-3-carboxylic acid scaffold are not extensively detailed in the reviewed literature, broader patterns regarding the nature of the N-substituent have been established in related systems.

In the development of azetidine-based antimalarial agents, the degree of substitution on the nitrogen was found to be a critical determinant of potency. A clear trend was observed where N-unsubstituted azetidines were the most potent, followed by N-alkylated analogs, with N-carbamate derivatives showing the least activity. This suggests that for this particular target, smaller, less sterically hindered groups on the nitrogen are preferred, or that the nitrogen atom itself is involved in a key hydrogen bonding interaction that is obstructed by bulky substituents.

Conversely, in the context of STAT3 inhibitors, the size of the heterocyclic ring itself, which is directly influenced by the nitrogen's position, is crucial. The transition from a six-membered pipecolamide ring to a five-membered proline and finally to a four-membered azetidine-2-carboxamide (B111606) scaffold resulted in a more than four-fold increase in potency against STAT3 DNA-binding activity. nih.gov This indicates that the compact geometry conferred by the azetidine ring is highly favorable for optimal interaction with the STAT3 protein, and the N-substituent's role is to correctly position the rest of the pharmacophore. nih.gov While the cyclohexyl group was found to be optimal in one subseries, the fact that potency could be maintained with other groups highlights a balance between size, lipophilicity, and binding compatibility. nih.gov

These findings collectively suggest that the influence of the N-alkyl group, such as the isopropyl moiety, is highly context-dependent. Its size and lipophilicity can either be beneficial or detrimental depending on the specific topology and chemical environment of the biological target.

Functionalization at the Azetidine Nitrogen and its Impact on Pharmacological Properties

The azetidine nitrogen is a common site for chemical modification to explore SAR and fine-tune a compound's properties. Research into antimalarial compounds based on an azetidine scaffold demonstrated a clear potency trend related to the nitrogen substituent. In two different series of compounds, the biological activity decreased in the order of H > alkyl > carbamate (B1207046), indicating that substitution at this position is generally tolerated but that increased size and electronic changes from a carbamate can be detrimental to potency.

In the pursuit of novel GABA uptake inhibitors, N-alkylation of azetidine-3-carboxylic acid with large, lipophilic moieties was a key strategy. nih.gov For instance, the attachment of a 2-[tris(4-methoxyphenyl)methoxy]ethyl group to the nitrogen resulted in the most potent GAT-3 inhibitor in its class, with an IC50 value of 15.3 µM. nih.gov This demonstrates that for certain targets, the nitrogen atom serves as a valuable anchor point for introducing large substituents that can access additional binding regions and significantly enhance affinity. The synthesis of such derivatives often involves the use of a bromo-substituted carbon center on the azetidine ring, which acts as a versatile handle for functionalization via nucleophilic substitution.

This approach allows for the creation of a diverse library of conformationally constrained amino acid derivatives. researchgate.net The ability to readily modify the azetidine nitrogen provides a powerful tool for medicinal chemists to modulate pharmacological properties, including potency, selectivity, and pharmacokinetics. researchgate.netrsc.org

Role of the Carboxylic Acid Moiety in Ligand-Target Interactions

The carboxylic acid group is a fundamental pharmacophoric element in many biologically active molecules, primarily due to its ability to act as a hydrogen bond donor and acceptor and to form strong ionic interactions with positively charged residues like arginine or lysine (B10760008) in a protein's active site.

In a series of small-molecule STAT3 inhibitors built on an azetidine scaffold, the carboxylic acid motif was found to be essential for high in vitro potency in cell-free assays. acs.org This was highlighted by the observation that methyl ester versions of the compounds, which act as prodrugs, had lower potencies in these assays compared to their corresponding free acids. acs.org This strongly suggests that the negatively charged carboxylate group is directly involved in a critical binding interaction with the STAT3 protein.

However, a significant finding was that the same analogs featuring the free carboxylic acid exhibited low cellular activity. nih.gov This common dichotomy arises because the ionized nature of the carboxylate group at physiological pH, while excellent for target binding, often results in poor membrane permeability, preventing the compound from reaching its intracellular target. This necessitates a medicinal chemistry strategy, such as the use of bioisosteres or prodrugs, to mask the polar carboxylic acid group for improved cell entry. acs.org

Stereochemical Implications in Structure-Activity Relationships

Stereochemistry is a critical factor in the SAR of azetidine-3-carboxylic acid analogs, as the rigid ring structure orients substituents in well-defined spatial arrangements. The biological activity can differ dramatically between enantiomers and diastereomers.

This principle was clearly demonstrated in the development of azetidine-based STAT3 inhibitors. When comparing enantiomers of an azetidine-2-carboxamide derivative, the (R)-enantiomer was over four times more potent than the (S)-enantiomer, with IC50 values of 0.52 µM and 2.22 µM, respectively. nih.govacs.org Furthermore, the position of the carboxamide group on the ring was crucial; moving it from the 2-position to the 3-position resulted in a complete loss of activity. nih.govacs.org

Similarly, in a study of azetidine-2,3-dicarboxylic acids as NMDA receptor ligands, stereochemistry was paramount. nih.govresearchgate.net The four stereoisomers were synthesized and tested, revealing significant differences in affinity and potency. nih.govresearchgate.net The L-trans-ADC isomer showed the highest affinity (Ki = 10 µM), followed by the D-cis-ADC isomer (Ki = 21 µM). nih.govresearchgate.net The other two isomers, L-cis-ADC and D-trans-ADC, were significantly weaker ligands. nih.govresearchgate.net These results underscore that both the absolute configuration (R/S or D/L) and the relative stereochemistry (cis/trans) of substituents on the azetidine ring are determining factors for molecular recognition and pharmacological activity.

| Compound Series | Stereoisomer Comparison | Finding | Reference |

| Azetidine-2-carboxamide (STAT3 Inhibitor) | (R)-enantiomer vs. (S)-enantiomer | The (R)-enantiomer (IC50 = 0.52 µM) was >4-fold more potent than the (S)-enantiomer (IC50 = 2.22 µM). | nih.gov, acs.org |

| Azetidine-2,3-dicarboxylic acid (NMDA Receptor Ligand) | L-trans vs. D-cis vs. L-cis vs. D-trans | L-trans isomer had the highest affinity (Ki = 10 µM), while L-cis and D-trans isomers had very low affinity (>90 µM). | nih.gov, researchgate.net |

Bioisosteric Replacement Studies of the Carboxylic Acid Group in 1-Isopropylazetidine-3-carboxylic Acid Derivatives

Bioisosteric replacement of a carboxylic acid is a widely used strategy in drug design to overcome challenges such as poor permeability, rapid metabolism, and toxicity, while aiming to retain or improve biological activity.

This approach was successfully applied to azetidine-based STAT3 inhibitors. As noted, the parent compounds with a free carboxylic acid had potent in vitro activity but poor cellular efficacy. nih.gov To address this, the carboxylic acid was replaced with its methyl ester, creating a prodrug. acs.org As expected, the methyl esters showed weaker activity in cell-free assays but demonstrated significantly improved activity in cell-based assays. acs.org This is because the less polar ester can cross the cell membrane more effectively, where it is then hydrolyzed by intracellular esterases to release the active carboxylic acid form at the target site. nih.gov Further exploration led to the development of benzohydroxamic acid derivatives, which furnished the most potent analog in the entire series (IC50 = 0.34 µM), successfully balancing potency and cellular activity. nih.govacs.org

However, the success of a bioisosteric replacement is not guaranteed and is highly dependent on the specific biological target. In a study developing GABA uptake inhibitors, azetidine derivatives bearing a tetrazole ring—a classic bioisostere for a carboxylic acid—were synthesized and evaluated. nih.gov Despite the structural and acidic similarities between tetrazole and carboxylic acid, these particular tetrazole derivatives showed no potency as GABA uptake inhibitors. nih.gov This highlights that even well-established bioisosteric replacements must be empirically tested for each new class of compounds.

| Compound Series | Carboxylic Acid Replacement | Effect on Activity | Reference |

| Azetidine-based STAT3 Inhibitors | Methyl Ester (Prodrug) | Decreased in vitro potency but significantly improved cellular activity. | acs.org |

| Azetidine-based STAT3 Inhibitors | Benzohydroxamic acid | Maintained sub-micromolar in vitro potency and improved cellular activity. | nih.gov, acs.org |

| Azetidine-based GABA Uptake Inhibitors | Tetrazole | Resulted in a complete loss of potency. | nih.gov |

Theoretical and Computational Studies on 1 Isopropylazetidine 3 Carboxylic Acid Systems

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking are indispensable computational techniques in modern drug discovery, used to predict how a ligand, such as 1-isopropylazetidine-3-carboxylic acid, might interact with a biological target at the atomic level. researchgate.netnih.gov These methods are crucial for understanding the structural basis of molecular recognition and for designing new molecules with enhanced affinity and specificity. nih.govmdpi.com

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. rjptonline.orgresearchgate.net This process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and scoring them based on a function that approximates the binding free energy. nih.govnwo.nl For this compound and its derivatives, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that govern molecular recognition. biointerfaceresearch.com

The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), provides a prediction of the ligand's potency. biointerfaceresearch.com By comparing the predicted affinities of a series of analogs, researchers can prioritize which compounds to synthesize and test experimentally. For instance, a hypothetical docking study of this compound analogs against a target protein could yield data on their potential binding efficacy. Molecular dynamics simulations can further refine these predictions by accounting for the flexibility of both the ligand and the receptor, offering a more detailed view of the interaction dynamics over time. researchgate.netmdpi.com

Table 1: Hypothetical Docking Analysis of this compound Analogs against a Target Protein This table is for illustrative purposes and does not represent real experimental data.

| Compound | Substituent (R) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1 | H (this compound) | -7.2 | ASP-120, TYR-85, PHE-210 |

| 2 | 4-Fluorophenyl | -8.1 | ASP-120, TYR-85, PHE-210, ARG-124 |

| 3 | 3-Hydroxyphenyl | -7.9 | ASP-120, TYR-85, SER-118, PHE-210 |

| 4 | 2-Naphthyl | -8.5 | ASP-120, TYR-85, PHE-210, TRP-214 |

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net Starting with the this compound scaffold, millions of virtual compounds can be rapidly assessed for their potential to fit within the binding site of a target receptor. nih.govresearchgate.net This process significantly narrows down the number of candidates for experimental screening.

De novo design, on the other hand, involves building novel molecular structures from scratch or by modifying existing ones. nih.gov Algorithms can use the this compound core as a starting fragment and computationally "grow" new functional groups or link fragments within the receptor's active site to optimize interactions. This approach can lead to the discovery of highly novel and potent compounds that might not exist in current chemical libraries.

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. mdpi.com These methods are fundamental for understanding the intrinsic properties of this compound and its derivatives.

Quantum chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. acs.orgrsc.org This allows for the detailed elucidation of reaction mechanisms involved in the synthesis and subsequent chemical modification of the azetidine (B1206935) ring. frontiersin.orgresearchgate.net For example, in synthesizing the azetidine core, calculations can determine the activation energies for competing pathways, explaining why one regioisomer or stereoisomer is formed over another. acs.orgresearchgate.net By understanding these mechanisms, chemists can optimize reaction conditions such as temperature, solvent, and catalyst to improve yields and selectivity. rsc.org

Table 2: Hypothetical Calculated Thermodynamic Parameters for a Key Step in Azetidine Ring Formation This table is for illustrative purposes and does not represent real experimental data.

| Parameter | Pathway A (4-exo-tet) | Pathway B (5-endo-tet) |

|---|---|---|

| Transition State Energy (kcal/mol) | 18.5 | 25.3 |

| Activation Enthalpy (ΔH‡, kcal/mol) | 17.9 | 24.6 |

| Activation Gibbs Free Energy (ΔG‡, kcal/mol) | 19.2 | 26.1 |

| Predicted Outcome | Favored | Disfavored |

The biological activity of a molecule is often highly dependent on its three-dimensional structure (stereochemistry). Quantum chemical calculations are crucial for predicting and explaining the stereochemical outcome of synthetic reactions. acs.orgresearchgate.net In the formation of substituted azetidines, multiple stereocenters can be created. Computational modeling can predict whether the cis or trans diastereomer is the thermodynamically or kinetically favored product by comparing the energies of the respective transition states leading to their formation. acs.org This predictive power is invaluable for designing synthetic routes that yield the desired stereoisomer with high purity, which is a critical consideration in pharmaceutical development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. nih.gov

For a series of this compound derivatives, a QSAR study would involve several steps. First, a set of analogs with varying substituents would be synthesized and their biological activity (e.g., IC₅₀) measured. Next, a wide range of molecular descriptors—numerical values that encode different aspects of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape)—are calculated for each analog. Finally, statistical methods are used to build a mathematical equation that correlates the descriptors with the observed biological activity. researchgate.net This resulting model highlights which molecular properties are most important for activity, providing a roadmap for designing better compounds.

Table 3: Illustrative Data for a QSAR Study of this compound Derivatives This table is for illustrative purposes and does not represent real experimental data.

| Compound | R-Group | LogP (Hydrophobicity) | Molecular Weight (Da) | pIC₅₀ (Experimental) | pIC₅₀ (Predicted by QSAR) |

|---|---|---|---|---|---|

| 1 | -H | 1.8 | 171.22 | 5.4 | 5.5 |

| 2 | -F | 2.1 | 189.21 | 6.1 | 6.0 |

| 3 | -Cl | 2.5 | 205.66 | 6.8 | 6.7 |

| 4 | -CH₃ | 2.3 | 185.25 | 5.9 | 5.9 |

| 5 | -OCH₃ | 1.9 | 201.25 | 5.7 | 5.6 |

Development of Predictive Models for Biological Activity

Predictive modeling in computational chemistry aims to establish a correlation between the chemical structure of a molecule and its biological activity. For this compound, this involves the use of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies are founded on the principle that the biological effect of a compound is a function of its physicochemical properties.

The development of a robust QSAR model for this compound and its analogs would typically follow a systematic process. Initially, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50) against a specific biological target is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.

Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like k-Nearest Neighbor (k-NN) are then employed to build the QSAR model. For instance, a study on azetidin-2-one (B1220530) derivatives demonstrated the utility of MLR in developing a QSAR model with a correlation coefficient (r²) of 0.8040, indicating a strong correlation between the selected descriptors and the observed antimicrobial activity. researchgate.net Similarly, a 3D-QSAR model using the k-NN method showed an even higher correlation coefficient (r² = 0.8537) and good predictive power (q² = 0.7841). researchgate.net These examples highlight the potential of such models to predict the biological activity of new compounds, including derivatives of this compound, before their synthesis, thereby saving time and resources.

The predictive power of these models is crucial for virtual screening of large compound libraries to identify potential hits with desired biological profiles. In silico predictions can significantly reduce the number of compounds that need to be synthesized and tested experimentally, focusing efforts on the most promising candidates. nih.gov

Table 1: Representative QSAR Model Parameters for Azetidine Analogs

| Model Type | Statistical Method | Correlation Coefficient (r²) | Cross-validated r² (q²) | Predictive r² (pred_r²) | Reference |

| 2D-QSAR | Multiple Linear Regression | 0.8040 | 0.6189 | Not Reported | researchgate.net |

| 3D-QSAR | k-Nearest Neighbor (k-NN) | 0.8537 | 0.7841 | Not Reported | researchgate.net |

| 2D-QSAR | Genetic Algorithm | 0.8499 | 0.8267 | 0.7729 | researchgate.net |

This table presents data from QSAR studies on related azetidine structures to illustrate the typical performance of predictive models.

Identification of Key Molecular Descriptors for this compound Potency

A critical outcome of QSAR and other computational studies is the identification of specific molecular descriptors that are key to the biological potency of a compound. These descriptors provide a deeper understanding of the structure-activity relationship and guide the rational design of more potent analogs. For this compound, these descriptors can be broadly categorized into electronic, steric, and thermodynamic properties.

Electronic Descriptors: These descriptors, such as the distribution of charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for understanding how the molecule interacts with its biological target. The carboxylic acid group, for instance, can act as a hydrogen bond donor and acceptor, and its polarity is a key feature in receptor binding. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. For this compound, the isopropyl group at the 1-position of the azetidine ring significantly influences the steric bulk. Descriptors like molar refractivity and ovality can quantify this. researchgate.net The stereochemistry of the azetidine ring is also a critical factor, as demonstrated in studies of azetidine-2,3-dicarboxylic acids, where different stereoisomers exhibited vastly different affinities for NMDA receptors. nih.gov

Molecular docking simulations can further elucidate the importance of these descriptors by visualizing the binding orientation of this compound within the active site of a target protein. rsc.org Such studies can reveal specific interactions, like hydrogen bonds or hydrophobic contacts, that are essential for potency. For example, docking studies on other carboxylic acid derivatives have successfully identified key binding interactions that correlate with their observed cytotoxic activity. researchgate.net

Table 2: Key Molecular Descriptors and Their Potential Importance for this compound

| Descriptor Category | Specific Descriptor | Potential Importance |

| Thermodynamic | Total Energy, LogP, Molar Refractivity | Influences binding affinity, membrane permeability, and overall bioavailability. researchgate.net |

| Steric | Ovality, Principal Moment of Inertia | Determines the fit of the molecule into the binding pocket of a target protein. researchgate.net |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Governs electrostatic and covalent interactions with the biological target. |

| Topological | Wiener Index, Balaban Index | Describes molecular branching and connectivity, which can relate to activity. |

By focusing on these key descriptors, medicinal chemists can rationally design derivatives of this compound with improved potency and selectivity.

Future Research Directions and Therapeutic Potential of 1 Isopropylazetidine 3 Carboxylic Acid

Exploration of Novel Synthetic Pathways for Scalable Production

The advancement of any chemical entity from a laboratory curiosity to a viable therapeutic candidate is critically dependent on the ability to produce it on a large scale in an efficient and cost-effective manner. While numerous methods exist for the synthesis of azetidine (B1206935) derivatives, many are not amenable to industrial-scale production due to low yields, the use of hazardous reagents, or complex purification procedures. google.com